9-Octadecen-12-ynoic acid, methyl ester, (9Z)-

CAS No.:

Cat. No.: VC13833535

Molecular Formula: C19H32O2

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H32O2 |

|---|---|

| Molecular Weight | 292.5 g/mol |

| IUPAC Name | methyl (Z)-octadec-9-en-12-ynoate |

| Standard InChI | InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-6,9,12-18H2,1-2H3/b11-10- |

| Standard InChI Key | PBUBQZYMYOKABE-KHPPLWFESA-N |

| Isomeric SMILES | CCCCCC#CC/C=C\CCCCCCCC(=O)OC |

| SMILES | CCCCCC#CCC=CCCCCCCCC(=O)OC |

| Canonical SMILES | CCCCCC#CCC=CCCCCCCCC(=O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

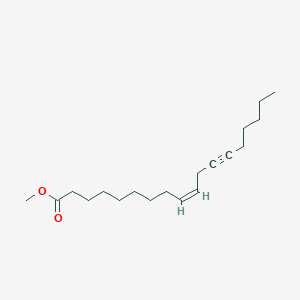

Methyl crepenynate is an 18-carbon chain fatty acid methyl ester featuring a cis-configured double bond () between carbons 9 and 10 and a triple bond between carbons 12 and 13 . The ester functional group is located at the terminal carboxyl group, forming a methyl ester. This combination of unsaturation—a non-conjugated enyne system—imparts distinct chemical reactivity and physical properties.

The compound’s IUPAC name is methyl (Z)-octadec-9-en-12-ynoate, and its stereochemistry is critical to its behavior in reactions and interactions with biological systems . The cis configuration at the double bond introduces a kink in the hydrocarbon chain, influencing packing efficiency in lipid matrices and solubility profiles .

Synthesis and Chemical Reactivity

Isolation from Natural Sources

Methyl crepenynate occurs naturally in seed oils and plant extracts. Gas chromatography-mass spectrometry (GC-MS) analyses of pet ether fractions from plant seeds have identified this compound, often alongside related fatty acid derivatives . Its natural occurrence suggests a biosynthetic pathway involving desaturation and elongation enzymes acting on precursor fatty acids.

Alkaline Isomerization

A seminal study by Mikolajczak (1965) demonstrated that methyl crepenynate undergoes base-catalyzed isomerization when treated with potassium hydroxide in ethylene glycol at . This reaction converts the non-conjugated enyne system into a conjugated triene (8,10,12-octadecatrienoic acid methyl ester) with high efficiency (>90% yield in 1 hour) . The mechanism likely involves deprotonation at the triple bond, followed by sequential proton shifts to stabilize the conjugated system.

This reaction highlights the compound’s utility as a precursor for synthesizing conjugated trienes, which are valuable in materials science and medicinal chemistry .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for identifying and quantifying methyl crepenynate in complex mixtures. Its mass spectrum exhibits characteristic fragmentation patterns, including:

-

Peaks at and , indicative of alkyne and alkene fragments.

Comparisons with reference spectra in databases like NIST ensure accurate identification .

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR data for methyl crepenynate is scarce in the provided sources, its structure suggests predictable spectral features:

-

NMR: Signals for the methyl ester (), cis double bond protons (), and triple bond-proximal methylenes .

-

NMR: Carbons adjacent to the triple bond () and the ester carbonyl () .

Applications and Research Frontiers

Role in Lipid Biochemistry

Methyl crepenynate is structurally related to crepenynic acid, a fatty acid with demonstrated bioactivity in plant defense mechanisms . Its presence in seed oils suggests potential roles in membrane fluidity modulation or signaling pathways, though detailed studies are needed.

Industrial and Synthetic Applications

The isomerization reaction to conjugated trienes opens avenues for producing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume